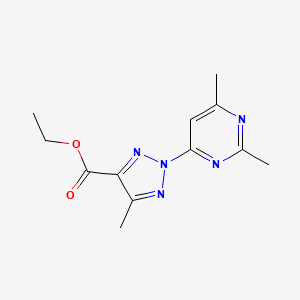
4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H2BrF4N. It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 3-fluoro-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another approach involves the trifluoromethylation of 4-bromo-3-fluoropyridine using trifluoromethylating reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to yield partially or fully dehalogenated products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Coupling Reactions: Biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is primarily determined by its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity . The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its application .
Comparación Con Compuestos Similares
- 3-Bromo-5-(trifluoromethyl)pyridine
- 4-Fluoro-3-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and fluorine atoms in the 4 and 3 positions, respectively, enhances its ability to participate in selective substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H2BrF4N |
|---|---|
Peso molecular |
243.98 g/mol |
Nombre IUPAC |
4-bromo-3-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrF4N/c7-5-3(6(9,10)11)1-12-2-4(5)8/h1-2H |
Clave InChI |
LHXPYPFDPLCJSM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)F)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



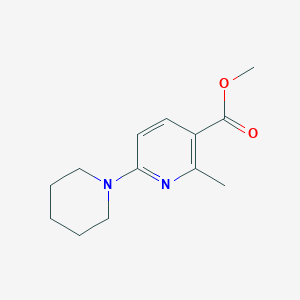
![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)
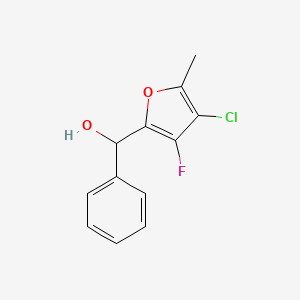
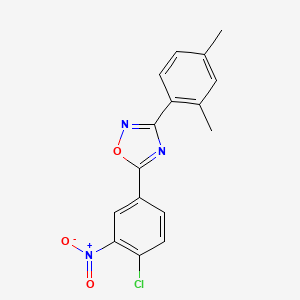
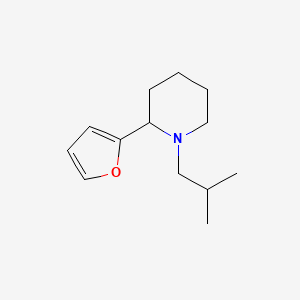
![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)
![2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid](/img/structure/B11801349.png)
